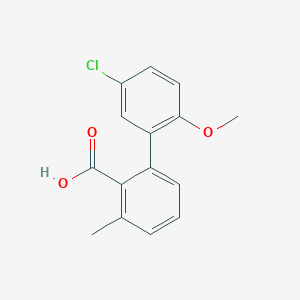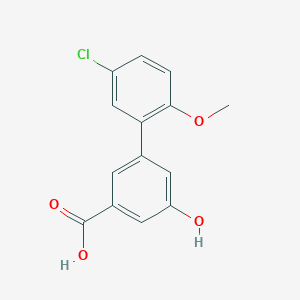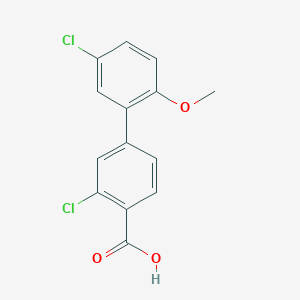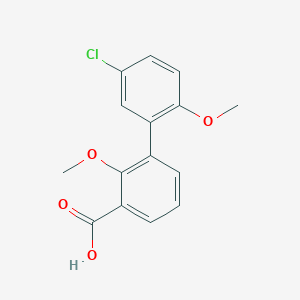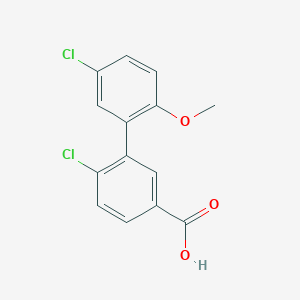
5-Chloro-3-(5-chloro-2-methoxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(5-chloro-2-methoxyphenyl)benzoic acid (commonly known as 5-chloro-3-CMB) is a chlorinated aromatic acid that is widely used in scientific research. It is a colorless solid with a molecular weight of 248.5 g/mol and a melting point of 156-158°C. Its chemical formula is C₁₁H₈Cl₂O₃. 5-chloro-3-CMB has a wide range of applications in the laboratory, including synthesis, biochemical and physiological studies, and drug development.
Aplicaciones Científicas De Investigación
5-chloro-3-CMB has a wide range of applications in scientific research. It is used as a reactant in the synthesis of various compounds, including drugs, dyes, and other organic compounds. It is also used in biochemical and physiological studies, such as enzyme kinetics and drug metabolism. In addition, 5-chloro-3-CMB is used as a model compound in drug development studies.
Mecanismo De Acción
5-chloro-3-CMB is an aromatic acid that can undergo a variety of reactions. It can act as an acid to form salts and esters, and it can also act as a nucleophile in substitution reactions. In addition, 5-chloro-3-CMB can react with electrophiles such as halogens and metal ions.
Biochemical and Physiological Effects
5-chloro-3-CMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and cyclooxygenase. In addition, 5-chloro-3-CMB has been shown to have anti-inflammatory, analgesic, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-chloro-3-CMB in laboratory experiments are its high purity (95%) and its low cost. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that 5-chloro-3-CMB is a relatively toxic compound and should be handled with care.
Direcciones Futuras
The potential future applications of 5-chloro-3-CMB are numerous. It has been shown to have a wide range of biochemical and physiological effects and could be used in the development of new drugs and therapies. In addition, 5-chloro-3-CMB could be used in the synthesis of new compounds, such as dyes, pigments, and other organic compounds. Finally, 5-chloro-3-CMB could be used in the development of new analytical methods and techniques, such as HPLC and LC-MS.
Métodos De Síntesis
5-chloro-3-CMB can be synthesized in two steps. The first step involves the reaction of 5-chloro-2-methoxyphenol with ethyl chloroformate to form ethyl 5-chloro-2-methoxybenzoate. The second step involves the reaction of ethyl 5-chloro-2-methoxybenzoate with sodium hydroxide to form 5-chloro-3-CMB. The overall yield of the reaction is 95%.
Propiedades
IUPAC Name |
3-chloro-5-(5-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBMSQONWPVVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691111 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-18-5 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





